molecular formula C15H15Cl2NO3S B3551923 2,3-dichloro-N-(2-ethylphenyl)-4-methoxybenzenesulfonamide

2,3-dichloro-N-(2-ethylphenyl)-4-methoxybenzenesulfonamide

Cat. No. B3551923
M. Wt: 360.3 g/mol
InChI Key: QZXDIDGUKYOIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-N-(2-ethylphenyl)-4-methoxybenzenesulfonamide, also known as DCMS, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology.

Scientific Research Applications

2,3-dichloro-N-(2-ethylphenyl)-4-methoxybenzenesulfonamide has been studied for its potential applications in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent that destroys cancer cells.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(2-ethylphenyl)-4-methoxybenzenesulfonamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cell growth and division. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have low toxicity in animal studies, making it a promising candidate for further research. It has also been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of 2,3-dichloro-N-(2-ethylphenyl)-4-methoxybenzenesulfonamide is its low toxicity, which makes it a safer alternative to other compounds that may be more harmful to researchers. However, its limited solubility in water may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 2,3-dichloro-N-(2-ethylphenyl)-4-methoxybenzenesulfonamide. One area of interest is its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Further research is needed to determine its efficacy in vivo and to optimize its use in clinical settings. This compound may also have potential applications in the treatment of inflammatory diseases, and further research is needed to explore this possibility. Additionally, this compound could be further modified to improve its solubility and other properties, making it more suitable for use in a wider range of experiments.

properties

IUPAC Name

2,3-dichloro-N-(2-ethylphenyl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO3S/c1-3-10-6-4-5-7-11(10)18-22(19,20)13-9-8-12(21-2)14(16)15(13)17/h4-9,18H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXDIDGUKYOIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=C(C(=C(C=C2)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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